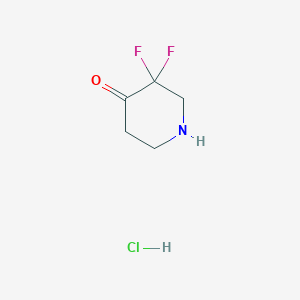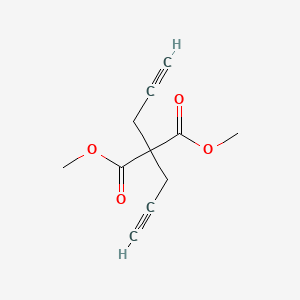
4,6-Dichloropyridazine-3-carboxylic acid
概要
説明
4,6-Dichloropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C5H2Cl2N2O2 and a molecular weight of 192.98 . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring with two chlorine atoms and a carboxylic acid group . The exact structure can be represented by the SMILES string: OC(=O)C1=NN=C(Cl)C=C1Cl .科学的研究の応用
Synthesis and Reactions
4,6-Dichloropyridazine-3-carboxylic acid is a versatile compound used in various chemical synthesis processes. Heinisch (1973) described a method to prepare Pyridazine-4-carboxylic acid from 3,6-dichloropyridazine-4-carboxylic acid through catalytic hydrogenation. This process also involves the Claisen condensation to produce ethyl 3-oxo-3-(4′-pyridazinyl)-propionate, which further reacts with compounds like urea and hydroxylamine to yield various derivatives (Heinisch, 1973).
Molecular Structure Analysis
Prabavathi, Nayaki, and Reddy (2015) conducted a detailed vibrational spectral analysis of this compound using FT-IR and FT-Raman spectroscopic techniques. They employed the density functional theory (DFT) method for molecular structure analysis, which helped in understanding the molecule's stability, charge distribution, and potential for non-linear optical behavior (Prabavathi, Nayaki, & Reddy, 2015).
Derivatives with Biological Activity
The creation of biologically active derivatives from this compound is a significant area of research. Heinisch et al. (1996) synthesized a series of pyridazino[3,4-b][1,5]benzodiazepin-5-ones starting from this compound chloride, which were evaluated as potential HIV-1 reverse transcriptase inhibitors. This research highlights the compound's utility in developing therapeutically relevant molecules (Heinisch et al., 1996).
Crystal and Molecular Structure Studies
Studies on the crystal and molecular structures of derivatives of this compound provide insights into their chemical properties and potential applications. Gryz et al. (2003) investigated the crystal structures of pyridazine-3-carboxylic acid hydrochloride and zinc(II) pyridazine-3-carboxylate tetrahydrate, revealing details about molecular interactions and structural configurations (Gryz et al., 2003).
Synthesis of Spiro Heterocycles
The compound serves as a precursor for synthesizing spiro heterocycles, demonstrating its utility in creating complex molecular structures. Nazarenko et al. (2007) reported the synthesis of 2-functionalized 2H-3,4-dihydro-1,4-benzothiazin-3-ones, using derivatives of this compound, leading to the formation of spiro derivatives with potential biological activity (Nazarenko et al., 2007).
将来の方向性
4,6-Dichloropyridazine-3-carboxylic acid, as a building block, has potential applications in various fields of research . A related compound, Ethyl 4,6-Dichloropyridazine-3-carboxylate, is used in the preparation of Deucravacitinib, a deuterated API for TYK2 Inhibition , suggesting potential applications in pharmaceutical research.
作用機序
Target of Action
It’s known that similar compounds have been used in the synthesis of α-(halohetaroyl)-2-azahetarylacetonitriles , which suggests potential interactions with various biological targets.
Mode of Action
It’s known that similar compounds can inhibit the function of viruses by inhibiting the production of proteins vital for cell division .
Biochemical Pathways
It’s known that similar compounds can inhibit the function of viruses by inhibiting the production of proteins vital for cell division . This suggests that it may interfere with protein synthesis pathways.
Result of Action
It’s known that similar compounds can inhibit the function of viruses by inhibiting the production of proteins vital for cell division . This suggests that it may have antiviral properties.
Action Environment
It’s known that similar compounds are stable under inert atmosphere and at temperatures between 2-8°c .
特性
IUPAC Name |
4,6-dichloropyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-2-1-3(7)8-9-4(2)5(10)11/h1H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHNQEXUXBNNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3025299.png)

![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3025302.png)
![4,16-Dibromo[2.2]paracyclophane](/img/structure/B3025303.png)


![Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B3025307.png)


![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B3025313.png)


